molecular formula C18H19NO B5773158 (2E)-N-(2,4-dimethylphenyl)-2-methyl-3-phenylprop-2-enamide

(2E)-N-(2,4-dimethylphenyl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B5773158
M. Wt: 265.3 g/mol
InChI Key: CJLFZUOMBDHYLX-NTCAYCPXSA-N
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Description

(2E)-N-(2,4-dimethylphenyl)-2-methyl-3-phenylprop-2-enamide is an organic compound with a complex structure that includes aromatic rings and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dimethylphenyl)-2-methyl-3-phenylprop-2-enamide typically involves the reaction of 2,4-dimethylaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-dimethylphenyl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated amides

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2E)-N-(2,4-dimethylphenyl)-2-methyl-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dimethylphenyl)-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate (MDN)
  • 1-((3,4-dimethylphenyl)diazenyl)naphthalen-2-ol (DDN)
  • 3-((2-hydroxynaphthalen-1-yl)diazenyl)benzonitrile (HDN)

Uniqueness

(2E)-N-(2,4-dimethylphenyl)-2-methyl-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both aromatic rings and an amide group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-9-10-17(14(2)11-13)19-18(20)15(3)12-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,19,20)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLFZUOMBDHYLX-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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